2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone
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Overview
Description
2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 2-position and a chlorine atom at the 6-position of the indole ring, with an ethanone group attached to the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone typically involves the bromination and chlorination of indole derivatives. One common method includes:
Bromination: The indole derivative is treated with bromine in the presence of a suitable solvent like acetic acid or dichloromethane to introduce the bromine atom at the 2-position.
Chlorination: The brominated indole is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Ethanone Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands.
Major Products
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Biaryl or diaryl compounds.
Scientific Research Applications
2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the bromine and chlorine atoms may enhance binding affinity and specificity. The ethanone group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(1H-indol-3-yl)ethanone: Lacks the chlorine atom at the 6-position.
1-(6-Chloro-1H-indol-3-yl)ethanone: Lacks the bromine atom at the 2-position.
2-Chloro-1-(6-bromo-1H-indol-3-yl)ethanone: Has the positions of bromine and chlorine swapped.
Uniqueness
2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents with the ethanone group makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-bromo-1-(6-chloro-1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-4-10(14)8-5-13-9-3-6(12)1-2-7(8)9/h1-3,5,13H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKQHLMLBBXPIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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